2-Oxo-5-phenyloxolane-3-carboxylic acid

Description

Contextualization within Organic Chemistry and Heterocyclic Compounds

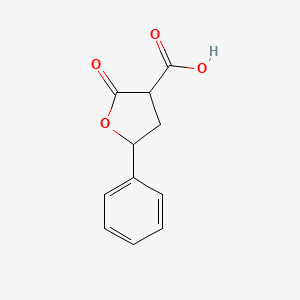

2-Oxo-5-phenyloxolane-3-carboxylic acid belongs to the class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of oxolane, a five-membered saturated ring containing one oxygen atom. The structure is further characterized by a ketone group at the 2-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position. This combination of functional groups on a heterocyclic scaffold makes it a molecule of interest in synthetic and medicinal chemistry.

The core of this molecule is a γ-butyrolactone ring, which is a common motif in a variety of natural products and biologically active compounds. nih.gov The presence of the phenyl group, a common substituent in organic molecules, can significantly influence the compound's physical and biological properties, such as its stability and interactions with biological targets. masterorganicchemistry.com The carboxylic acid group is a key functional group in many drugs, as it can participate in hydrogen bonding and salt formation, which affects solubility and binding to biological receptors. researchgate.net

Significance of Oxolane-Carboxylic Acid Scaffolds in Chemical Science

The oxolane, or tetrahydrofuran, ring is a privileged scaffold in medicinal chemistry. Its incorporation into a molecule can modulate important physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. nih.gov The oxolane ring can act as a bioisosteric replacement for other chemical groups, a common strategy in drug design to improve a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

The γ-butyrolactone moiety, a key feature of this compound, is present in numerous FDA-approved drugs used for a range of applications including as diuretics, anticancer agents, and for the treatment of heart disease. nih.gov Furthermore, γ-butyrolactones are found in many biologically active experimental drugs and serve as crucial synthetic intermediates. nih.gov Research has shown that derivatives of γ-butyrolactone exhibit a wide array of biological activities, including antifungal, anticonvulsant, and neuroprotective effects. nih.govnih.gov For instance, α-methylene-γ-butyrolactones bearing an aromatic moiety at the γ-position have demonstrated antifungal activity. nih.gov

The general structure of oxolane-carboxylic acids has also been explored for various applications. For example, certain oxetane-carboxylic acids, which are four-membered ring analogues, have been investigated as bioactive compounds. acs.org The synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which share some structural similarities, is of interest as they are important intermediates for antibacterial agents. google.com

Overview of Current Research Landscape and Gaps for this compound

While the broader class of γ-butyrolactones and oxolane-containing compounds has been the subject of extensive research, a specific investigation into this compound is notably absent in the current scientific literature. A thorough search of chemical databases and research publications reveals a significant research gap for this particular molecule.

The existing body of research provides a solid foundation for predicting the potential properties and synthetic routes for this compound. General synthetic methods for γ-butyrolactones are well-established and could likely be adapted for the synthesis of this specific compound. acs.org These methods often involve intramolecular esterification of γ-hydroxybutanoic acids or carboxylative cyclization of allylic alcohols. nih.govacs.org

The table below summarizes some general properties of related oxolane derivatives, which can serve as a predictive baseline for the compound of interest.

| Property | General Observation for Oxolane Derivatives |

| Physical State | Often solids at room temperature |

| Solubility | Varies with substituents; presence of carboxylic acid suggests some aqueous solubility |

| Biological Activity | The γ-butyrolactone core is associated with diverse biological activities |

The lack of specific research on this compound presents an opportunity for future investigation. Studies could focus on its synthesis, characterization, and exploration of its potential biological activities, given the known significance of its constituent chemical motifs. The phenyl and carboxylic acid substitutions on the well-established γ-butyrolactone scaffold suggest that this compound could exhibit interesting and potentially useful properties.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-5-phenyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-10(13)8-6-9(15-11(8)14)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRHXCGLDFNPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291819, DTXSID20975923 | |

| Record name | 2-oxo-5-phenyltetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-5-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6005-95-4, 60509-42-4 | |

| Record name | NSC78458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-5-phenyltetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-5-phenyloxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxo 5 Phenyloxolane 3 Carboxylic Acid and Analogues

Direct Synthesis of the 2-Oxo-5-phenyloxolane Core

The formation of the central γ-butyrolactone ring substituted with a phenyl group at the C5 position is the critical first stage in the synthesis. This can be achieved through various ring-closing reactions or by functionalizing a pre-existing oxolane structure.

Ring-Closing Strategies and Cyclization Reactions

Ring-closing or cyclization reactions are fundamental to forming the heterocyclic core. These methods typically construct the carbon skeleton first, followed by an intramolecular reaction to form the lactone.

One of the most classical and effective methods involves a Michael addition followed by cyclization. nbinno.comresearchgate.net In this approach, a nucleophile such as diethyl malonate attacks an α,β-unsaturated ester like ethyl cinnamate. The resulting adduct, after hydrolysis and decarboxylation, can be subjected to reduction and subsequent acid-catalyzed lactonization to yield the 5-phenyl-substituted γ-butyrolactone core.

Another powerful strategy is the use of multicomponent reactions . For instance, the reaction of an aromatic aldehyde (e.g., benzaldehyde), Meldrum's acid, and a sulfoxonium ylide can directly produce trans-β,γ-disubstituted γ-butyrolactones under mild conditions. rsc.org This method offers a convergent pathway to assemble the core structure in a single step.

Modern photochemical methods have also been developed. A notable example is the carboxylative cyclization of allylic alcohols , which utilizes a CO2 radical anion generated from metal formates under photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgnih.gov This process involves carboxylation followed by a facile cyclization to form the γ-butyrolactone ring. acs.orgnih.gov

Table 1: Selected Ring-Closing Strategies for γ-Butyrolactone Core Synthesis

| Strategy | Key Reactants | Key Reagents/Conditions | Bond Formations |

|---|---|---|---|

| Michael Addition-Cyclization | Ethyl Cinnamate, Diethyl Malonate | Base (e.g., NaOEt), then H3O+, heat, reduction, acid catalyst | C-C, C-O (lactone) |

| Multicomponent Reaction | Benzaldehyde, Meldrum's Acid, Sulfoxonium Ylide | Mild conditions | C-C, C-O (lactone) |

Functionalization of Pre-formed Oxolanes

An alternative to building the ring from acyclic precursors is to start with a simpler, pre-formed oxolane and introduce the necessary substituents. The synthesis could begin with 5-phenyloxolan-2-one (also known as 5-phenyl-γ-butyrolactone). The challenge then becomes the selective introduction of a functional group at the C3 position. This is typically achieved by forming an enolate at the α-carbon (C3) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then react with various electrophiles to introduce a substituent that can be later converted to a carboxylic acid.

Introduction and Modification of the Carboxylic Acid Moiety

Once the 5-phenyloxolane core is established, the next critical step is the installation of the carboxylic acid group at the C3 position.

Carboxylation Reactions

The most direct method for introducing the carboxylic acid is through the carboxylation of an enolate . This involves treating the pre-formed 5-phenyl-γ-butyrolactone with a strong base, such as LDA, at low temperatures to generate the corresponding lithium enolate. This highly reactive intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. An acidic workup protonates the resulting carboxylate to yield the desired 2-oxo-5-phenyloxolane-3-carboxylic acid. This method provides a direct route to the final product from the unsubstituted lactone.

Transformation of Ester or Nitrile Precursors

A more common and often higher-yielding approach involves synthesizing an ester or nitrile precursor at the C3 position, which is then hydrolyzed in a final step.

This strategy integrates seamlessly with the Michael addition route described earlier. If diethyl malonate is used as the nucleophile, the resulting intermediate can be processed to yield ethyl 2-oxo-5-phenyloxolane-3-carboxylate . wikipedia.org This ester can then be readily converted to the target carboxylic acid via saponification (using a base like NaOH or KOH) followed by acidification, or through direct acid-catalyzed hydrolysis.

Similarly, if a nucleophile like ethyl cyanoacetate (B8463686) is used in the initial Michael addition, a nitrile-containing intermediate is formed. The nitrile group (-CN) can be hydrolyzed under either acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis, to afford the carboxylic acid.

Stereoselective and Enantioselective Synthesis

The target molecule, this compound, possesses two stereocenters at positions C3 and C5. Controlling the relative and absolute stereochemistry at these centers is a significant challenge and a key focus of modern synthetic chemistry.

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of substituted γ-butyrolactones. Chiral bifunctional catalysts, such as those derived from amino acids (e.g., L-tert-leucine) or cinchona alkaloids, can catalyze the key bond-forming reactions. acs.org For example, an asymmetric Michael addition of a malonate to an α,β-unsaturated system can proceed with high enantiomeric excess (ee), thereby establishing the stereochemistry early in the synthetic sequence. rsc.org

Chiral metal catalysis offers another robust avenue for stereocontrol. A tandem catalytic asymmetric aldol (B89426) reaction followed by cyclization has been achieved using chiral tin dibromide as a precatalyst, yielding optically active trans-β,γ-disubstituted γ-butyrolactones with up to 99% ee from γ-aryl-substituted precursors. nih.gov Nickel-catalyzed reductive coupling of acrylates with ketones using a chiral quinoline-oxazoline ligand is another advanced method for producing chiral γ-butyrolactones. nih.gov

Furthermore, kinetic resolution can be employed, where a chiral catalyst selectively promotes the lactonization of one enantiomer of an intermediate, allowing for the separation of stereoisomers. nih.govresearchgate.net The use of chiral auxiliaries , which are temporarily attached to a substrate to direct a stereoselective reaction before being removed, is also a well-established strategy in the synthesis of optically active γ-lactones. researchgate.net

Table 2: Overview of Stereoselective Synthesis Strategies

| Method | Catalyst/Reagent Type | Key Reaction | Stereochemical Control |

|---|---|---|---|

| Organocatalysis | Chiral bifunctional thiourea (B124793) or amine-squaramide catalysts | Asymmetric Michael Addition | Enantioselective C-C bond formation |

| Metal Catalysis | Chiral Tin or Nickel complexes | Asymmetric Aldol/Cyclization or Reductive Coupling | Enantioselective C-C bond formation |

| Kinetic Resolution | Chiral N,N'-dioxide/Al(III) complex | Asymmetric Lactonization | Separation of enantiomeric intermediates |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis represents a classical yet effective strategy for the asymmetric synthesis of γ-butyrolactones. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the use of chiral auxiliaries derived from amino acids or other readily available chiral sources. For instance, an α,β-unsaturated ester bearing a chiral auxiliary can undergo a conjugate addition reaction with a nucleophile, with the bulky auxiliary sterically shielding one face of the molecule, thereby directing the incoming nucleophile to the opposite face. Subsequent intramolecular cyclization would then lead to the formation of the chiral γ-butyrolactone.

While specific examples detailing the synthesis of this compound using this method are not extensively documented in readily available literature, the general principles can be applied. For example, a cinnamaldehyde-derived substrate could be reacted with a malonate equivalent attached to a chiral auxiliary. The stereoselective Michael addition, guided by the auxiliary, would be followed by lactonization to furnish the desired product.

| Chiral Auxiliary | Substrate | Reaction Type | Key Features |

| Evans' oxazolidinones | N-enoyl oxazolidinones | Michael Addition | High diastereoselectivity, reliable and well-established. |

| Oppolzer's sultams | N-enoyl sultams | Conjugate Addition | Crystalline derivatives aid in purification and characterization. |

| (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (from L-ascorbic acid) | α,β-unsaturated esters | Michael Addition | Utilizes a readily available chiral pool starting material. |

Asymmetric Organocatalysis in Oxolane Formation

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of chiral molecules. This methodology utilizes small organic molecules as catalysts to promote enantioselective transformations. In the context of γ-butyrolactone synthesis, organocatalysts have been successfully employed in various reaction types, including Michael additions, aldol reactions, and cascade reactions.

For the synthesis of this compound, a plausible organocatalytic approach would involve the reaction of an enolizable pronucleophile, such as a malonic acid half-ester, with an α,β-unsaturated aldehyde, like cinnamaldehyde. A chiral amine catalyst, such as a diarylprolinol silyl (B83357) ether, could activate the aldehyde via the formation of a transient enamine, which then undergoes a stereoselective Michael addition with the malonate derivative. Subsequent lactonization would afford the desired γ-butyrolactone with high enantioselectivity.

| Catalyst Type | Substrates | Reaction | Typical Enantiomeric Excess (ee) |

| Diarylprolinol silyl ethers | α,β-Unsaturated aldehydes, malonates | Michael Addition | >90% |

| Cinchona alkaloids (e.g., quinine, quinidine) | α,β-Unsaturated esters, nitroalkanes | Michael Addition | 80-99% |

| Chiral phosphoric acids | Aldehydes, enecarbamates | Cascade Reaction | High diastereo- and enantioselectivity |

Diastereoselective and Enantioselective Transformations towards Chiral Carboxylic Acids

Diastereoselective and enantioselective transformations are at the heart of modern asymmetric synthesis, enabling the precise control of stereochemistry. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled reactions.

In a substrate-controlled approach for the synthesis of this compound, a chiral starting material would be elaborated through a series of stereoselective reactions. For instance, a chiral epoxide derived from styrene (B11656) could be opened by a nucleophile that introduces the carboxylic acid precursor, followed by cyclization.

Catalyst-controlled enantioselective methods are particularly attractive. For example, the asymmetric hydrogenation of a pre-formed γ-lactone with a double bond in the ring, or a related precursor, using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) can be a highly efficient way to introduce the desired stereochemistry.

| Transformation Type | Catalyst/Reagent | Substrate Type | Stereochemical Control |

| Asymmetric Hydrogenation | Chiral Rh or Ru complexes (e.g., with BINAP) | Unsaturated lactone precursors | Enantioselective reduction of a prochiral double bond. |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Olefinic precursors | Enantioselective dihydroxylation leading to chiral diols for lactonization. |

| Catalytic Asymmetric Michael Addition | Chiral Lewis acids or organocatalysts | α,β-Unsaturated systems | Enantioselective formation of a C-C bond. |

Novel and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of this compound, several novel strategies could be envisioned. Biocatalysis, for instance, utilizes enzymes to carry out highly selective transformations under mild reaction conditions. A lipase (B570770) could be used for the kinetic resolution of a racemic mixture of the target lactone or an intermediate, providing access to the enantiomerically pure compound.

Another emerging area is photoredox catalysis, which uses light to drive chemical reactions. This approach could potentially be used to generate radical intermediates that participate in cyclization reactions to form the γ-butyrolactone ring system under mild conditions. Furthermore, the use of continuous flow chemistry can offer improved safety, efficiency, and scalability for the synthesis of such compounds, minimizing waste and improving process control.

| Strategy | Key Principle | Advantages | Potential Application |

| Biocatalysis | Use of enzymes (e.g., lipases, ketoreductases) | High selectivity, mild conditions, biodegradable catalysts. | Enantioselective hydrolysis or reduction of precursors. |

| Photoredox Catalysis | Visible light-mediated reactions | Mild conditions, unique reaction pathways. | Radical-mediated cyclization to form the lactone ring. |

| Flow Chemistry | Continuous reaction in a microreactor | Enhanced safety, scalability, and process control. | Improved efficiency and reproducibility of multi-step syntheses. |

| Use of Renewable Feedstocks | Starting from bio-based materials | Reduced reliance on fossil fuels, improved sustainability. | Synthesis from biomass-derived platform chemicals. |

Chemical Reactivity and Reaction Mechanisms of 2 Oxo 5 Phenyloxolane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for reactions, particularly those involving nucleophilic acyl substitution. However, the hydroxyl (-OH) group is a poor leaving group, meaning the carboxylic acid often requires activation for these reactions to proceed efficiently. openstax.org

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction pathway for carboxylic acid derivatives. masterorganicchemistry.com The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. openstax.orglibretexts.orgmsu.edu For a carboxylic acid, direct substitution is difficult because the incoming nucleophile, which is typically basic, will deprotonate the acid to form a highly unreactive carboxylate anion. libretexts.orglibretexts.org Therefore, the reaction is often catalyzed by a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral nucleophile. openstax.org

The general pathway can be summarized as follows:

Activation : The carbonyl oxygen is protonated under acidic conditions, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : A nucleophile attacks the activated carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Elimination : The hydroxyl group is eliminated as a water molecule (a good leaving group), and the carbonyl group is reformed. openstax.org

This mechanism underscores the majority of the reactions discussed in the subsequent sections.

Formation of Esters and Amides

Esterification: 2-Oxo-5-phenyloxolane-3-carboxylic acid can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. openstax.orgmasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester, the alcohol is typically used in excess as the solvent, and the water produced as a byproduct may be removed. masterorganicchemistry.comlibretexts.org

Amide Formation: The direct reaction of the carboxylic acid with an amine to form an amide is generally inefficient due to the acid-base reaction that forms a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgjackwestin.com To overcome this, two primary methods are employed:

High-Temperature Condensation : Heating the ammonium carboxylate salt above 100°C can drive off water and lead to the formation of the amide. libretexts.org

Use of Coupling Agents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by the amine nucleophile to form the amide. libretexts.orgjackwestin.com

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol) | Acid Catalyst (e.g., H₂SO₄) | Methyl 2-oxo-5-phenyloxolane-3-carboxylate |

| Amidation | Amine (e.g., Benzylamine) | Coupling Agent (e.g., DCC) or Heat | N-Benzyl-2-oxo-5-phenyloxolane-3-carboxamide |

Derivatization to Acyl Halides and Anhydrides

Acyl Halide Formation: Carboxylic acids are readily converted into more reactive acyl halides. Treatment of this compound with thionyl chloride (SOCl₂) is a common laboratory method for synthesizing the corresponding acyl chloride. openstax.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group is first converted into an acyl chlorosulfite intermediate, which is a much better leaving group. openstax.orglibretexts.org A chloride ion then acts as the nucleophile to displace this group, yielding the acyl chloride. libretexts.org

Anhydride (B1165640) Formation: Symmetrical acid anhydrides can be prepared from carboxylic acids. One method involves reacting the carboxylic acid with a highly reactive acid derivative, such as an acyl chloride, often in the presence of a base like pyridine. jackwestin.comtmc.edu In this case, 2-Oxo-5-phenyloxolane-3-carbonyl chloride would react with the sodium salt of this compound to form the corresponding anhydride. Another approach involves the dehydration of two carboxylic acid molecules, though this often requires high temperatures. openstax.org A more modern approach uses a system of triphenylphosphine (B44618) oxide and oxalyl chloride to facilitate anhydride formation under milder conditions. tmc.edu

| Derivative | Typical Reagents | Product |

|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | 2-Oxo-5-phenyloxolane-3-carbonyl chloride |

| Symmetric Anhydride | Acyl chloride + Carboxylate salt | Bis(2-oxo-5-phenyloxolane-3-carbonyl) anhydride |

Reactions Involving the Oxolane (Lactone) Ring

The 2-oxo-5-phenyloxolane portion of the molecule is a γ-butyrolactone, which is a five-membered cyclic ester. This ring is subject to nucleophilic attack at the ester carbonyl carbon, typically resulting in the opening of the ring.

Ring-Opening Reactions

As a cyclic ester, the lactone ring can be opened by the same types of nucleophilic acyl substitution reactions that apply to acyclic esters, such as hydrolysis, alcoholysis, and aminolysis. msu.edu

Hydrolysis : Under basic conditions (saponification), a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, cleaving the ring C-O bond. masterorganicchemistry.com This irreversibly produces the carboxylate salt of the corresponding 4-hydroxy acid. Acidification of the product yields 4-hydroxy-2-(carboxy)-4-phenylbutanoic acid. Acid-catalyzed hydrolysis can also achieve ring-opening, though this process is typically reversible.

Alcoholysis : Reaction with an alcohol under acidic or basic catalysis opens the lactone ring to form an ester with a terminal hydroxyl group. For example, reacting with methanol (B129727) would yield a methyl ester of the corresponding 4-hydroxy acid.

Aminolysis : Amines can also act as nucleophiles to open the lactone ring, forming a hydroxy-amide.

Cleavage and Rearrangement Processes

Beyond simple ring-opening, the lactone moiety can undergo cleavage through other transformations, notably reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the lactone functional groups. msu.edu The reduction of the lactone (a cyclic ester) and the carboxylic acid would cleave the carbonyl groups to yield a diol. Specifically, the reaction would produce a substituted butane-1,4-diol derivative.

While various complex rearrangements can be specific to certain lactone structures, general pathways are less common without specific inducing conditions. The primary cleavage process for a simple γ-lactone like this remains nucleophilic ring-opening or reductive cleavage.

Reactivity at the Phenyl Substituent

The presence of the phenyl group in this compound introduces a site for aromatic substitution reactions, allowing for the further functionalization of the molecule. The reactivity of this phenyl ring is influenced by the electronic properties of the oxolane-3-carboxylic acid substituent.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of this compound, the substituent on the benzene (B151609) ring is an alkyl-type group (the carbon atom of the oxolane ring). Such alkyl groups are generally considered to be activating and ortho, para-directing. pitt.edu This directing effect stems from the ability of the alkyl group to stabilize the cationic intermediate (the sigma complex) formed during the substitution process through an inductive effect. lumenlearning.com

The activation of the electrophile, often by a Lewis acid, is the initial step in these reactions. masterorganicchemistry.com The aromatic ring's pi electrons then attack the electrophile, leading to the formation of a carbocationic intermediate. masterorganicchemistry.com Finally, deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Incorporation of a halogen (e.g., -Cl, -Br) onto the phenyl ring, usually with a Lewis acid catalyst.

Friedel-Crafts Alkylation: Attachment of an alkyl group to the phenyl ring.

Friedel-Crafts Acylation: Introduction of an acyl group to the phenyl ring.

The substitution pattern is expected to favor the ortho and para positions on the phenyl ring due to the directing effect of the oxolane substituent. However, steric hindrance from the bulky lactone ring might influence the ratio of ortho to para products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Oxo-5-(4-nitrophenyl)oxolane-3-carboxylic acid and 2-Oxo-5-(2-nitrophenyl)oxolane-3-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 2-Oxo-5-(4-bromophenyl)oxolane-3-carboxylic acid and 2-Oxo-5-(2-bromophenyl)oxolane-3-carboxylic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Oxo-5-(4-acetylphenyl)oxolane-3-carboxylic acid and 2-Oxo-5-(2-acetylphenyl)oxolane-3-carboxylic acid |

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. wikipedia.org

To utilize cross-coupling reactions for the functionalization of the phenyl group in this compound, the phenyl ring would first need to be functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation, as mentioned in the previous section.

Once the halogenated derivative is obtained (e.g., 2-Oxo-5-(4-bromophenyl)oxolane-3-carboxylic acid), it can undergo various palladium-catalyzed cross-coupling reactions: researchgate.net

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronic ester to form a new carbon-carbon bond. This is a widely used method for creating biaryl structures.

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to produce an arylethyne derivative. beilstein-journals.org

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org The application of these reactions allows for the introduction of a wide range of substituents onto the phenyl ring, significantly expanding the chemical diversity of derivatives that can be synthesized from this compound. Research has also shown the feasibility of nickel-catalyzed cross-coupling of aryl-substituted lactones. acs.org

Table 2: Potential Cross-Coupling Reactions for Functionalization of Halogenated this compound

| Reaction Name | Coupling Partner | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl |

| Heck Reaction | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Arylamine |

Elucidation of Reaction Mechanisms

While specific mechanistic studies on this compound are not extensively documented in the available literature, the reaction mechanisms can be inferred from the well-established principles of organic chemistry for the functional groups present in the molecule.

The mechanism for electrophilic aromatic substitution on the phenyl ring follows a two-step process:

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step.

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The directing effects of the substituent on the phenyl ring are explained by the relative stability of the possible carbocation intermediates. For an alkyl substituent like the one in the title compound, the positive charge in the arenium ion is stabilized by the electron-donating inductive effect of the alkyl group when the attack is at the ortho or para position.

The mechanism for palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving the palladium catalyst in different oxidation states:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation (in Suzuki-Miyaura coupling): The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide and forming a new palladium(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center (Ar and R) are eliminated to form the final cross-coupled product (Ar-R), and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The specific ligands coordinated to the palladium atom play a crucial role in modulating its reactivity and stability throughout the catalytic cycle.

Derivatives and Analogues of 2 Oxo 5 Phenyloxolane 3 Carboxylic Acid

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues is often guided by the goal of establishing structure-activity or structure-reactivity relationships. By methodically altering specific parts of the molecule, researchers can probe the chemical space around the parent compound.

The phenyl group at the 5-position of the oxolane ring is a prime target for modification to influence the molecule's properties. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring.

For instance, electrophilic substitution reactions can be used to introduce substituents. The synthesis of related N-phenyl-5-oxopyrrolidine structures demonstrates that treating the parent compound with reagents like hydrogen peroxide in hydrochloric acid can yield chloro-substituted derivatives. nih.govmdpi.com Similarly, nitration using nitric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. mdpi.com Palladium-catalyzed cross-coupling reactions represent another powerful strategy for introducing a broad range of substituents at specific positions on the aromatic ring, should a suitable halo-substituted precursor be available. nih.gov

Table 1: Examples of Phenyl Moiety Modifications on Related Heterocyclic Scaffolds

| Reagents and Conditions | Substituent Introduced | Example Scaffold |

|---|---|---|

| H₂O₂ / HCl | Chloro (-Cl) | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov |

| 30% HNO₃ | Nitro (-NO₂) | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com |

| Raney Ni / propan-2-ol | Amino (-NH₂) (from -NO₂) | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com |

This table illustrates synthetic strategies on related core structures that can be conceptually applied to modify the phenyl ring of 2-oxo-5-phenyloxolane-3-carboxylic acid.

Modifying the oxolane (tetrahydrofuran) lactone ring itself is more complex than altering the peripheral phenyl group. Such changes often require starting from different precursors rather than direct modification of the pre-formed ring. The synthesis of the parent 5-oxopyrrolidine-3-carboxylic acid core, for example, involves the reaction of itaconic acid with an appropriate aminophenol. nih.govmdpi.com By analogy, variations in the starting materials used to construct the oxolane ring could lead to analogues with substitutions at the 3- or 4-positions.

While direct substitution on the saturated carbon atoms of the oxolane ring is challenging, functionalization of the carbon atom alpha to the carbonyl group (the 3-position) is a potential route for modification, leveraging the acidity of the alpha-proton.

The carboxylic acid group at the 3-position is the most versatile handle for derivatization. Standard organic chemistry transformations can convert this group into a wide range of other functionalities, significantly diversifying the molecular library. nih.gov

Common derivatization strategies include:

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding esters. nih.govmdpi.com Phenolic esters can also be formed through in-situ activation of the carboxylic acid using reagents like pivalic anhydride (B1165640), followed by reaction with a phenol. arkat-usa.org

Amidation: Coupling with amines, often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), produces amides. thermofisher.com

Hydrazide Formation: Reacting an ester derivative with hydrazine (B178648) hydrate (B1144303) is an effective method to produce the corresponding acid hydrazide. mdpi.commdpi.com This hydrazide is a key intermediate for synthesizing further heterocyclic derivatives, such as pyrazoles or 1,2,4-triazoles. mdpi.com

The synthesis of quinolinone derivatives showcases how a carboxylic acid can be used as a point of attachment for larger, more complex moieties through multi-step reaction sequences. mdpi.com

Chemical Properties and Reactivity Profiles of Derivatives

The chemical properties and reactivity of the derivatives are dictated by the nature of their functional groups.

Carboxylic Acid Derivatives: The reactivity profile is dramatically altered by derivatization.

Esters are susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions. They can also serve as precursors for hydrazides. mdpi.com

Amides are generally more stable towards hydrolysis than esters.

Acid hydrazides are particularly reactive intermediates. They readily undergo condensation reactions with aldehydes, ketones, and diketones to form hydrazones and various five-membered heterocyclic rings. mdpi.commdpi.com For example, reaction with a 1,3-diketone like pentane-2,4-dione can lead to the formation of a pyrazole (B372694) ring. mdpi.com

Structure-Reactivity Relationships within Oxolane Carboxylic Acid Series

Structure-reactivity relationships (SRR) describe how systematic changes in molecular structure correlate with changes in chemical reactivity. Within the this compound series, several key relationships can be inferred.

The acidity of the C-3 carboxylic acid is a fundamental property that is sensitive to structural modifications. Substituents on the C-5 phenyl ring can exert a measurable influence on the pKa of the carboxylic acid. A Hammett plot could be constructed by correlating the pKa values of a series of para- or meta-substituted phenyl analogues with the appropriate Hammett substituent constants (σ). It is expected that electron-withdrawing substituents would lead to a lower pKa (stronger acid), while electron-donating substituents would result in a higher pKa (weaker acid).

Furthermore, the stability of the lactone ring can be affected by these same substituents. Strong electron-withdrawing groups on the phenyl ring could potentially make the carbonyl carbon of the lactone more electrophilic and thus more susceptible to nucleophilic attack and ring-opening.

The reactivity of the carboxylic acid derivatives also follows predictable patterns. For instance, in the formation of hydrazones from acid hydrazide precursors, the rate of reaction can be influenced by the electronic properties of the aldehyde or ketone used in the condensation. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Amlexanox |

| Itaconic acid |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

| Hydrazine |

| Pentane-2,4-dione |

Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the structure. The acidic proton of the carboxylic acid group (–COOH) would typically appear as a broad singlet at a very downfield chemical shift, generally in the range of 10-13 ppm. libretexts.orgopenstax.orgpressbooks.publibretexts.org The protons of the phenyl group would resonate in the aromatic region, approximately between 7.2 and 7.6 ppm. The protons on the oxolane ring would appear more upfield, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions (stereochemistry).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom. The carbonyl carbons of the lactone and the carboxylic acid would be the most downfield, typically appearing in the 165-185 ppm region. libretexts.orgopenstax.orgpressbooks.pub The carbons of the phenyl ring would resonate in the approximate range of 125-140 ppm, while the aliphatic carbons of the oxolane ring would be found at the most upfield positions.

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

For 2-Oxo-5-phenyloxolane-3-carboxylic acid, the IR spectrum would be expected to display several key absorption bands:

A very broad O–H stretching band for the carboxylic acid group, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgopenstax.orgspectroscopyonline.com

Two distinct C=O (carbonyl) stretching bands. One, for the carboxylic acid dimer, would appear around 1710 cm⁻¹. libretexts.orgopenstax.org The second, for the five-membered lactone ring, would be expected at a higher frequency, typically around 1770 cm⁻¹.

C–O stretching vibrations for both the carboxylic acid and the lactone ester group would be observed in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

C–H stretching bands for the aromatic phenyl group would appear just above 3000 cm⁻¹, while those for the aliphatic oxolane ring would be just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 2500–3300 (very broad) |

| Lactone | C=O stretch | ~1770 (strong) |

| Carboxylic Acid | C=O stretch | ~1710 (strong) |

| Phenyl Ring | C=C stretch | 1450–1600 |

| Carboxylic Acid/Lactone | C–O stretch | 1000–1300 |

Advanced Spectroscopic Techniques for Detailed Structural Analysis

For a complete and unambiguous structural assignment, especially concerning the stereochemistry of the molecule, advanced spectroscopic techniques would be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons. For molecules with chiral centers, techniques like X-ray crystallography could provide definitive information about the three-dimensional arrangement of atoms in a crystal.

Computational and Theoretical Studies on 2 Oxo 5 Phenyloxolane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational preferences of molecules. For 2-Oxo-5-phenyloxolane-3-carboxylic acid, these calculations could determine key properties like optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

Such studies would also yield insights into the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface map, and Mulliken atomic charges. This information is crucial for understanding the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. Conformational analysis via quantum chemical methods would identify the most stable three-dimensional structures (conformers) by calculating their relative energies.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound in a solvent (like water or DMSO) would reveal its dynamic behavior, including conformational changes and interactions with the solvent molecules.

This technique allows for a more extensive exploration of the conformational landscape than static quantum chemical calculations. By analyzing the simulation trajectory, researchers can identify the most populated conformations, understand the flexibility of the molecule, and calculate thermodynamic properties. This is particularly important for understanding how the molecule behaves in a biological environment.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy pathway from reactants to products.

A critical aspect of this modeling is the characterization of transition states—the highest energy point along the reaction coordinate. Locating and calculating the energy of the transition state allows for the determination of the reaction's activation energy, which is fundamental to understanding its kinetics. This methodology could be applied to study the synthesis, degradation, or metabolic pathways of the compound.

In Silico Studies of Molecular Interactions and Docking Methodologies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would typically involve placing the molecule into the binding site of a biologically relevant protein or enzyme.

The results of docking simulations are often ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These studies can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (the compound) and the protein's amino acid residues. This information is invaluable in drug discovery for identifying potential biological targets and for the rational design of more potent analogs.

Applications and Future Directions in Chemical Research

Utility as Versatile Synthetic Intermediates and Building Blocks

The 2-oxo-5-phenyloxolane-3-carboxylic acid framework, a substituted γ-butyrolactone, is a highly valuable building block in organic synthesis. These structures are prevalent in a vast number of natural products and pharmacologically active compounds, making them key targets for synthetic chemists. researchgate.netnih.gov Their utility stems from the multiple reactive sites—the lactone, the carboxylic acid, and the stereocenters—which can be manipulated to construct more complex molecular architectures.

These lactones serve as crucial synthetic intermediates for a variety of transformations. nih.gov For instance, the lactone ring can be opened under basic conditions to yield a γ-hydroxy acid, which provides a linear chain with two functional groups for further modification. wikipedia.org The carboxylic acid group can be converted into esters, amides, or other functionalities, while the stereocenters guide the stereochemistry of subsequent reactions. This versatility makes them ideal starting points for the synthesis of bioactive compounds, including anti-inflammatory and antibiotic agents. nih.gov The development of methods to synthesize these lactones with high stereocontrol is critical, as the biological activity of the final products often depends on their specific 3D arrangement. acs.org

Table 1: Synthetic Transformations of the γ-Butyrolactone Scaffold

| Transformation | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|

| Lactone Hydrolysis | Basic conditions (e.g., NaOH) | Sodium γ-hydroxybutyrate salt | wikipedia.org |

| Decarboxylation | Metallaphotoredox catalysis | Alkylated/Arylated oxolane | princeton.edu |

| Ring-Opening Polymerization | Catalysts (e.g., phosphazene bases) | Functional Polyesters | researchgate.netacs.org |

Contributions to the Development of Novel Organic Methodologies

The pursuit of stereochemically complex molecules like this compound has driven significant innovation in synthetic methodology. The creation of its core structure, a densely functionalized γ-butyrolactone with multiple stereocenters, has served as a benchmark for developing new, highly selective chemical reactions.

Recent advancements include:

Nickel-Catalyzed Asymmetric Coupling: Researchers have developed enantioselective nickel-catalyzed reductive coupling methods using acrylates and ketones to produce chiral γ-butyrolactones. acs.orgnih.gov This approach is significant for its use of abundant starting materials and its ability to create challenging γ-quaternary stereocenters with high enantioselectivity. acs.orgnih.gov

Asymmetric Mukaiyama–Michael Reactions: The use of N,N'-dioxide/nickel(II) complex catalysts has enabled the efficient synthesis of chiral γ-butyrolactones with adjacent quaternary and tertiary stereocenters. acs.org This method highlights the importance of catalyst-substrate interactions in achieving high stereocontrol. acs.org

Carboxylative Cyclization with CO₂: An innovative approach utilizes the CO₂ radical anion, generated from metal formates, to achieve the synthesis of γ-butyrolactones from allylic alcohols. acs.org This method is notable for its incorporation of a greenhouse gas as a C1 building block, aligning with the principles of green chemistry. acs.orgresearchgate.net

These methodologies not only provide access to the target oxolane-carboxylic acids but also expand the toolbox of synthetic organic chemists, enabling the construction of other complex molecules with high precision.

Potential in Materials Science and Nanotechnology Applications

While the direct application of this compound in materials science is a nascent field, the γ-butyrolactone (GBL) scaffold shows significant promise. GBL itself is widely used as an industrial solvent in polymer production and for cleaning electronics. wikipedia.orgchemicalbook.com More advanced applications focus on the ring-opening polymerization (ROP) of GBL and its derivatives to create functional polyesters. icm.edu.pl

These polyesters, known as poly(γ-butyrolactone)s (PBL), are of interest due to their potential biodegradability and biocompatibility. icm.edu.pl The key advantage of using substituted lactones like this compound is the ability to introduce specific functionalities into the polymer backbone. The phenyl group can enhance thermal stability and modify mechanical properties, while the carboxylic acid group offers a site for post-polymerization modification, such as grafting other polymer chains or attaching bioactive molecules.

Although thermodynamically challenging, recent breakthroughs in catalysis have made the polymerization of GBL more efficient, opening opportunities for creating novel, chemically recyclable polymers. researchgate.net The resulting functional polyesters could find applications in drug delivery systems, biodegradable plastics, and advanced coatings. However, the exploration of these applications for polymers derived specifically from this compound remains a largely untapped area of research.

Emerging Research Avenues and Unexplored Synthetic Routes

The field of oxolane-carboxylic acid chemistry continues to evolve, with several exciting research avenues emerging. A primary focus is the development of more efficient and sustainable synthetic methods. This includes the broader application of photoredox and electrometallaphotoredox catalysis to enable reactions under milder conditions and to utilize unconventional starting materials. princeton.edu The use of CO₂ as a sustainable feedstock for carboxylation reactions is a particularly promising green chemistry approach. acs.org

Another key area is the exploration of novel catalytic systems. While significant progress has been made with transition metals like nickel, the development of catalysts based on other earth-abundant metals or purely organic catalysts remains a major goal. rsc.orgacs.org These efforts aim to reduce cost and environmental impact while achieving even higher levels of stereoselectivity.

Unexplored synthetic routes include multicomponent reactions that can construct the complex oxolane core in a single step from simple, readily available precursors. Furthermore, the late-stage functionalization of the this compound scaffold could rapidly generate libraries of diverse derivatives for high-throughput screening in drug discovery and materials science. princeton.edu

Challenges and Opportunities in the Field of Oxolane-Carboxylic Acid Chemistry

Despite significant progress, the chemistry of oxolane-carboxylic acids presents several challenges that also represent opportunities for future innovation.

Challenges:

Stereocontrol: The primary challenge remains the simultaneous control of multiple stereocenters. Achieving high diastereo- and enantioselectivity in the synthesis of polysubstituted lactones is often difficult and requires sophisticated catalytic systems or multi-step synthetic sequences. acs.orgacs.org

Thermodynamic Stability: The five-membered γ-butyrolactone ring is relatively stable, which makes its ring-opening polymerization thermodynamically unfavorable compared to larger lactones. researchgate.neticm.edu.pl Overcoming this requires the design of highly active catalysts or the synthesis of more strained lactone derivatives.

Scalability and Sustainability: Many current state-of-the-art synthetic methods rely on expensive catalysts, ligands, or reagents, making them difficult to scale up for industrial applications. Developing more cost-effective and environmentally benign processes is crucial. researchgate.net

Compound Stability: Related strained heterocyclic systems, such as oxetane-carboxylic acids, have been found to be unstable, isomerizing into lactones. acs.org Investigating the stability of highly substituted oxolane-carboxylic acids under various conditions is necessary to ensure their viability as intermediates. acs.org

Opportunities:

New Catalytic Systems: There is a vast opportunity to design and discover new catalysts—including organocatalysts, biocatalysts, and earth-abundant metal catalysts—that can overcome current limitations in selectivity and efficiency.

Advanced Materials: The potential of polymers derived from functionalized γ-butyrolactones is largely unexplored. Research into creating novel biodegradable and chemically recyclable materials with tailored properties could have a significant impact on sustainable technology. researchgate.net

Medicinal Chemistry: The γ-butyrolactone scaffold is a "privileged structure" in medicinal chemistry. nih.gov Synthesizing new analogues of this compound provides a rich source of compounds for discovering new therapeutic agents.

The continued investigation into the synthesis and application of this compound and its relatives will undoubtedly lead to further advances in organic synthesis, materials science, and medicine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Oxo-5-phenyloxolane-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions using furan or oxolane precursors. For example, oxidation of tetrahydrofuran derivatives with carboxylic acid side chains can yield oxo groups . Purification often employs recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures). Purity validation requires HPLC or NMR, with attention to residual solvents (<0.1% via GC-MS) .

Q. What analytical techniques are recommended for characterizing structural and functional groups in this compound?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and carboxylic acid (-COOH) peaks (~2500–3300 cm⁻¹) .

- NMR : ¹H NMR detects phenyl protons (δ 7.2–7.5 ppm) and oxolane ring protons (δ 2.5–4.5 ppm). ¹³C NMR identifies the ketone (δ ~200 ppm) and carboxylic acid (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if aerosolization occurs .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Focus on the electrophilicity of the carbonyl carbon and steric effects from the phenyl group. Compare activation energies for reactions with amines vs. alcohols .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer :

- Solubility Screening : Use a high-throughput microplate reader with UV-Vis detection (λ = 254 nm) in DMSO, THF, and aqueous buffers (pH 2–12).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Crystallography : X-ray diffraction identifies polymorphs affecting solubility .

Q. How does the oxolane ring’s conformation influence the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Kinetic Studies : Perform pH-dependent degradation assays (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25–50°C). Monitor degradation via LC-MS.

- Structural Analysis : Compare ring puckering (envelope vs. twist conformations) using DFT-optimized geometries and NMR coupling constants .

Q. What experimental designs are effective for studying this compound’s role as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases.

- Stereochemical Analysis : Circular Dichroism (CD) and optical rotation measurements confirm enantiomeric excess (>99% ee) .

- Application : Synthesize diastereomeric esters and evaluate their catalytic activity in asymmetric aldol reactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.